molecular formula C12H13ClN2O2 B2757859 2-(2-Chlorophenoxy)-N-(cyanomethyl)butanamide CAS No. 1436260-85-3

2-(2-Chlorophenoxy)-N-(cyanomethyl)butanamide

Cat. No.: B2757859
CAS No.: 1436260-85-3
M. Wt: 252.7
InChI Key: CQMUQCNBLFUKRJ-UHFFFAOYSA-N
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Description

2-(2-Chlorophenoxy)-N-(cyanomethyl)butanamide is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a chlorophenoxy group and a cyanomethyl group attached to a butanamide backbone. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chlorophenoxy)-N-(cyanomethyl)butanamide typically involves the reaction of 2-chlorophenol with cyanomethyl butanamide under specific conditions. The process begins with the preparation of 2-chlorophenol, which is then reacted with cyanomethyl butanamide in the presence of a suitable catalyst. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

2-(2-Chlorophenoxy)-N-(cyanomethyl)butanamide undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidation products.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The chlorophenoxy group can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like sodium hydroxide. The reaction conditions, including temperature, solvent, and pH, are optimized to achieve the desired transformations.

Major Products

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation may yield chlorophenoxy derivatives, while substitution reactions can produce various substituted butanamides.

Scientific Research Applications

2-(2-Chlorophenoxy)-N-(cyanomethyl)butanamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a reagent in organic synthesis and as a starting material for the preparation of other chemical compounds.

    Biology: It is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development and as a pharmacological agent.

    Industry: The compound is used in various industrial processes, including the manufacture of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

    2-Chlorophenoxyacetic acid: A compound with a similar chlorophenoxy group but different functional groups.

    2-Chlorophenoxytrimethylsilane: Another compound with a chlorophenoxy group, used in different chemical applications.

Uniqueness

2-(2-Chlorophenoxy)-N-(cyanomethyl)butanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for research and applications that require its specific characteristics.

Properties

IUPAC Name

2-(2-chlorophenoxy)-N-(cyanomethyl)butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClN2O2/c1-2-10(12(16)15-8-7-14)17-11-6-4-3-5-9(11)13/h3-6,10H,2,8H2,1H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQMUQCNBLFUKRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NCC#N)OC1=CC=CC=C1Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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